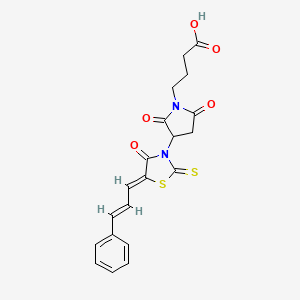

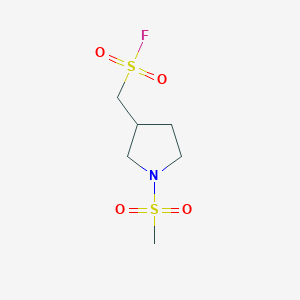

![molecular formula C15H21N3OS B2822042 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1219913-00-4](/img/structure/B2822042.png)

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C15H21N3O2S/c1-2-20-12-3-4-13-14 (11-12)21-15 (17-13)16-5-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3, (H,16,17) . The molecular weight of this compound is 307.42 . Chemical Reactions Analysis

Benzothiazole derivatives, such as “this compound”, have been found to be favorable ligands to synthesize dinuclear complexes which contain nitrogen heterocycle .Physical and Chemical Properties Analysis

The compound “this compound” is a solid .科学的研究の応用

Synthetic Methodologies and Chemical Interactions

Dimethylformamide as a Carbon Monoxide Source : Dimethylformamide (DMF) has been demonstrated as an effective source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation reactions of aryl bromides. This method provides a convenient alternative to traditional carbonylation procedures, particularly beneficial for small-scale reactions where using carbon monoxide gas directly is impractical. Morpholine, among other amines, was highlighted as a good reaction partner, showcasing its utility in facilitating diverse chemical transformations (Wan, Alterman, Larhed, & Hallberg, 2002).

Biological Activities

Antiproliferative and Antimicrobial Properties : Research involving Schiff bases derived from 1,3,4-thiadiazole compounds has revealed significant biological activities. Specifically, certain compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings underscore the therapeutic potential of benzothiazole derivatives in developing strategies for chemotherapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Potential Innovative Applications

Multi-stimuli Responsive Materials : A study on a novel V-shaped molecule based on benzo[d]thiazol-2-yl demonstrated unique properties such as morphology-dependent fluorochromism, which can be induced by mechanical force or pH changes. Such materials have potential applications in security inks and other areas requiring sensitive environmental responses (Lu & Xia, 2016).

作用機序

While the specific mechanism of action for “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is not explicitly mentioned in the available data, benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

将来の方向性

特性

IUPAC Name |

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-9-13-14(10-12(11)2)20-15(17-13)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDINFSVGEPHGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2821965.png)

![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)

![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)